![molecular formula C8H10N4O4S B14364815 N-[(1,3-Dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)amino]-1-methylsulfanyl-formamide CAS No. 90953-33-6](/img/structure/B14364815.png)
N-[(1,3-Dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)amino]-1-methylsulfanyl-formamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1,3-Dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)amino]-1-methylsulfanyl-formamide is a chemical compound with a complex structure that includes a diazinane ring and a formamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,3-Dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)amino]-1-methylsulfanyl-formamide typically involves the reaction of 1,3-dimethylbarbituric acid with appropriate reagents under controlled conditions. One method includes the use of p-toluenesulfonyl chloride in the presence of triethylamine and DMAP to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve large-scale synthesis using similar reagents and conditions as those used in laboratory settings. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety.
Análisis De Reacciones Químicas
Types of Reactions
N-[(1,3-Dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)amino]-1-methylsulfanyl-formamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can alter the functional groups within the compound.
Substitution: Substitution reactions can occur, particularly involving the formamide group.
Common Reagents and Conditions
Common reagents used in reactions with this compound include p-toluenesulfonyl chloride, triethylamine, and DMAP . Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with p-toluenesulfonyl chloride can produce sulfonate derivatives .
Aplicaciones Científicas De Investigación
N-[(1,3-Dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)amino]-1-methylsulfanyl-formamide has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound’s unique structure makes it a subject of interest in biological studies.
Industry: Used in the production of specialized chemicals and materials
Mecanismo De Acción
The mechanism of action of N-[(1,3-Dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)amino]-1-methylsulfanyl-formamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, influencing biochemical processes. Detailed studies on its mechanism are ongoing, with a focus on understanding its effects at the molecular level .
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(1,3-Dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenyl acetate
- Barbituric acid derivatives
- 3-Cyclopropyl-1-(2-fluoro-4-iodophenyl)-6,8-dimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidin-5-yl 4-methylbenzenesulfonate
Uniqueness
N-[(1,3-Dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)amino]-1-methylsulfanyl-formamide is unique due to its specific combination of functional groups and its potential applications across various scientific disciplines. Its structure provides distinct chemical properties that differentiate it from other similar compounds.
Propiedades
Número CAS |
90953-33-6 |
|---|---|
Fórmula molecular |
C8H10N4O4S |
Peso molecular |
258.26 g/mol |
Nombre IUPAC |
S-methyl N-(4-hydroxy-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)iminocarbamothioate |
InChI |
InChI=1S/C8H10N4O4S/c1-11-5(13)4(9-10-7(15)17-3)6(14)12(2)8(11)16/h13H,1-3H3 |
Clave InChI |
NUGMRZOBUZKDJR-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=C(C(=O)N(C1=O)C)N=NC(=O)SC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


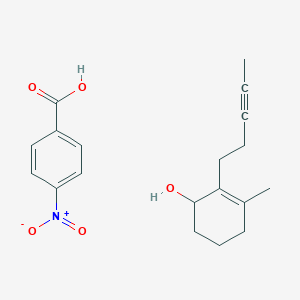
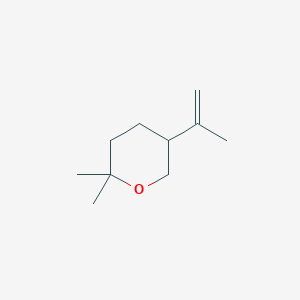
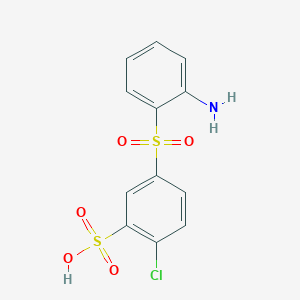
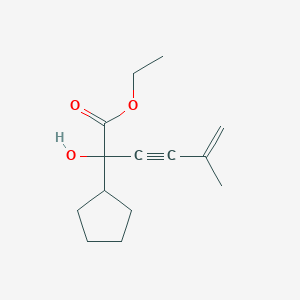
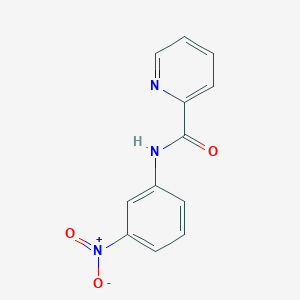
![4-[1-(4-Hydroxyphenyl)penta-1,4-dien-3-yl]-2-methoxyphenol](/img/structure/B14364767.png)
![2,6-Bis({bis[2-(methylsulfanyl)ethyl]amino}methyl)-4-methylphenol](/img/structure/B14364774.png)
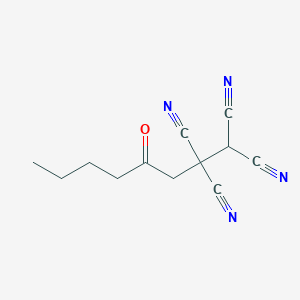

![2,6-Bis{[(triphenylstannyl)oxy]methyl}pyridine](/img/structure/B14364787.png)
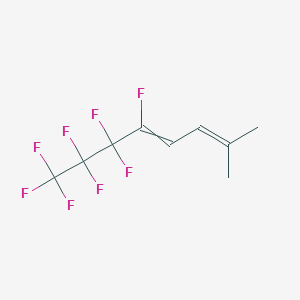
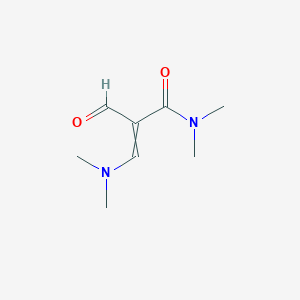
![1-[(2-Methylprop-1-EN-1-YL)oxy]-6-({6-[(2-methylprop-1-EN-1-YL)oxy]hexyl}oxy)hexane](/img/structure/B14364802.png)

